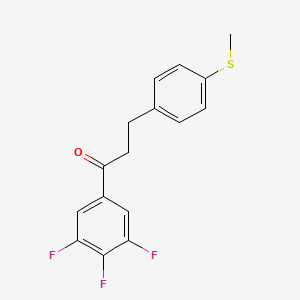

3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone

説明

特性

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTRQGBJPFDAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644404 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-83-4 | |

| Record name | 1-Propanone, 3-[4-(methylthio)phenyl]-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzene and 3’,4’,5’-trifluoropropiophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

化学反応の分析

Types of Reactions

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the carbonyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the fluorine atoms.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl and thiomethyl substituents enhance its reactivity and selectivity in various chemical reactions, making it valuable in producing pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes:

- Starting Materials: 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid.

- Reaction Conditions: A Suzuki coupling reaction using a palladium catalyst and a base like potassium carbonate to form intermediates, followed by hydrolysis to yield the final product.

Medicinal Chemistry

Pharmacological Potential

Research indicates that 3-(4-thiomethylphenyl)-3',4',5'-trifluoropropiophenone may act as a pharmacophore in drug development, particularly targeting specific enzymes or receptors. Its structural features allow for interactions with biological macromolecules, which can modulate their activity.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. For example:

- Cell Line Testing: The compound was tested on MCF-7 breast cancer cells, demonstrating a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

- Mechanism of Action: The proposed mechanisms include the induction of oxidative stress and interference with signaling pathways related to cell proliferation.

Material Science

Functional Materials Development

Due to its unique structural properties, this compound is utilized in synthesizing functional materials such as polymers and liquid crystals. These materials have applications in electronics and display technologies.

Biological Studies

Interactions with Biological Macromolecules

The compound is studied for its interactions with proteins and nucleic acids, providing insights into its potential biological activity. The presence of thiomethyl groups may facilitate binding to specific cellular targets, enhancing its effectiveness.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in pharmaceuticals and agrochemicals synthesis |

| Medicinal Chemistry | Investigated as a pharmacophore for drug development | Significant anticancer activity; reduces MCF-7 cell viability by ~70% at 10 µM |

| Material Science | Development of functional materials | Applications in electronics and display technologies |

| Biological Studies | Interactions with proteins and nucleic acids | Potential biological activity through specific cellular target binding |

作用機序

The mechanism of action of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and trifluoropropiophenone backbone play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings

Electronic Effects :

- The thiomethyl group (-SMe) in the target compound provides moderate electron-donating effects via sulfur’s lone pairs, which stabilize adjacent positive charges while increasing polarizability compared to methyl (-Me) or methoxy (-OMe) groups .

- Trifluorination on the phenyl ring creates strong electron-withdrawing effects, enhancing the electrophilicity of the ketone group and making it reactive toward nucleophilic additions .

Steric and Solubility Considerations: Compounds with methyl substituents (e.g., 3-(2,6-dimethylphenyl)-3',4',5'-trifluoropropiophenone) exhibit increased steric hindrance, which may hinder reactions at the ketone site but improve thermal stability . The methoxy group in 3-(4-methoxyphenyl)-3',4',5'-trifluoropropiophenone improves solubility in polar solvents but reduces reactivity due to its electron-donating nature .

Comparative Reactivity: Chlorinated analogs (e.g., 3-(4-chlorophenyl)-3',4',5'-trifluoropropiophenone) exhibit higher electrophilicity than the thiomethyl derivative, making them more reactive in Suzuki-Miyaura couplings or halogen-exchange reactions .

Stability and Applications :

- Trifluorinated compounds generally show enhanced metabolic stability and bioavailability, making them candidates for pharmaceutical intermediates .

- The thiomethyl derivative’s balance of electronic modulation and steric effects suggests utility in materials science, such as liquid crystals or organic semiconductors .

生物活性

3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a thiomethyl group. This compound has garnered attention in both the pharmaceutical and agrochemical industries due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins. The thiomethyl group can participate in redox reactions, potentially influencing cellular processes.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-thiomethylbenzaldehyde and 4'-trifluoromethylacetophenone under basic conditions. The reaction can be summarized as follows:

-

Starting Materials :

- 4-thiomethylbenzaldehyde

- 4'-trifluoromethylacetophenone

-

Reaction Conditions :

- Base (e.g., sodium hydroxide)

- Solvent (e.g., ethanol)

-

Purification :

- Recrystallization or column chromatography.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain microbial enzymes, demonstrating significant activity against various bacteria and fungi.

- Anticancer Properties : Investigations into its anticancer potential have shown that it may inhibit the growth of specific cancer cell lines, although the exact mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Membranes : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular entry.

- Redox Reactions : The thiomethyl group may undergo oxidation, affecting cellular redox states and influencing signaling pathways.

- Enzyme Modulation : The compound may interact with specific proteins or enzymes, leading to modulation of various biological pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study demonstrated that related compounds showed significant activity against resistant strains of bacteria, suggesting a similar potential for the trifluoropropiophenone derivative.

- Cancer Research : Research on structurally similar compounds indicated promising results in inhibiting tumor growth in vitro, warranting further investigation into this compound's efficacy.

Q & A

Q. How should dose-response studies be designed to evaluate this compound’s bioactivity?

- Methodology :

- Concentration Range : Test logarithmic dilutions (1 nM–100 µM) to identify IC₅₀/EC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO <0.1%) .

- Time-Kill Assays : Monitor time-dependent effects to distinguish bacteriostatic vs. bactericidal activity in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。